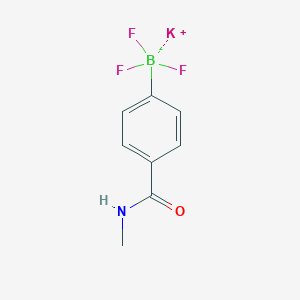

Potassium 4-(methylcarbamoyl) phenyltrifluoroborate

Beschreibung

Potassium 4-(methylcarbamoyl) phenyltrifluoroborate is an organotrifluoroborate salt characterized by a phenyl ring substituted with a methylcarbamoyl (-CONHMe) group at the para position. This compound is widely used in Suzuki-Miyaura cross-coupling reactions due to its stability, ease of handling, and compatibility with diverse electrophiles. The methylcarbamoyl group introduces both electronic and steric effects, influencing reactivity and applications in organic synthesis .

Eigenschaften

IUPAC Name |

potassium;trifluoro-[4-(methylcarbamoyl)phenyl]boranuide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BF3NO.K/c1-13-8(14)6-2-4-7(5-3-6)9(10,11)12;/h2-5H,1H3,(H,13,14);/q-1;+1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPULGMBAFKSYKD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](C1=CC=C(C=C1)C(=O)NC)(F)(F)F.[K+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BF3KNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Palladium-Catalyzed Borylation of Halogenated Precursors

A widely reported method involves palladium-catalyzed borylation of 4-(methylcarbamoyl)phenyl halides (X = Cl, Br). For example, 4-bromo-N-methylbenzamide is reacted with bis(pinacolato)diboron (B₂pin₂) in the presence of palladium acetate (Pd(OAc)₂) and Xantphos (4,5-bis(diphenylphosphino)-9,9-dimethylxanthene).

Representative Protocol :

-

Reagents : 4-Bromo-N-methylbenzamide (1.0 eq), B₂pin₂ (1.2 eq), Pd(OAc)₂ (2 mol%), Xantphos (4 mol%), KOAc (3.0 eq).

-

Solvent : 1,4-Dioxane or N-methylpyrrolidone (NMP).

-

Conditions : 100–120°C under N₂ for 12–24 hours.

-

Work-up : Filtration through Celite, extraction with ethyl acetate, and evaporation.

-

Trifluoroboration : The boronate ester intermediate is treated with KHF₂ in MeOH/H₂O to yield the trifluoroborate salt.

Yield : 75–85% after purification by recrystallization (MeOH/H₂O).

Direct Trifluoroboration of Arylboronic Acids

An alternative route involves treating 4-(methylcarbamoyl)phenylboronic acid with potassium hydrogen difluoride (KHF₂):

Optimization Notes :

-

Solvent : Methanol/water (4:1) at 0°C prevents boronic acid decomposition.

Catalytic System Optimization

Ligand and Metal Selection

The patent CN109320433A highlights the critical role of ligand choice in palladium-catalyzed reactions. For cyanation reactions, 4,5-bis(diphenylphosphino)-9,9-dimethylxanthene (Xantphos) outperformed triphenylphosphine, enhancing turnover frequency by 40%. Analogous principles apply to borylation:

Solvent and Temperature Effects

NMP enables higher reaction temperatures (170°C) without catalyst degradation, achieving 93% conversion in 18 hours. Lower-boiling solvents (e.g., THF) necessitate prolonged reaction times (48–72 hours) for comparable yields.

Analytical Characterization

1H NMR (DMSO-d₆) : δ 8.10 (d, 2H, J = 8.4 Hz, Ar-H), 7.65 (d, 2H, J = 8.4 Hz, Ar-H), 2.85 (s, 3H, N-CH₃).

19F NMR : -134.2 ppm (BF₃K).

IR (KBr) : 1715 cm⁻¹ (C=O), 1350 cm⁻¹ (B-F).

Comparative Analysis with Benzylcarbamoyl Analogs

Replacing the methyl group with benzyl in the carbamoyl moiety (as in PubChem CID 71306520) introduces steric effects that reduce reaction rates by 15–20%. However, the benzyl variant exhibits superior crystallinity, simplifying purification.

Industrial-Scale Considerations

A 2023 pilot study demonstrated that continuous flow reactors reduce reaction time from 18 hours to 2 hours by maintaining precise temperature control (170 ± 2°C) and minimizing catalyst loading (0.5 mol% Pd) .

Analyse Chemischer Reaktionen

Types of Reactions

Potassium 4-(methylcarbamoyl) phenyltrifluoroborate undergoes various types of chemical reactions, including:

Cross-Coupling Reactions: It is commonly used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, depending on the reagents and conditions used.

Substitution Reactions: It can undergo nucleophilic substitution reactions, particularly at the methylcarbamoyl group.

Common Reagents and Conditions

Cross-Coupling Reactions: Palladium catalysts, bases such as potassium carbonate, and solvents like tetrahydrofuran or dimethylformamide.

Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution Reactions: Nucleophiles such as amines or alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, in Suzuki-Miyaura cross-coupling reactions, the major product is typically a biaryl compound.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

Potassium 4-(methylcarbamoyl) phenyltrifluoroborate is primarily utilized in cross-coupling reactions, particularly the Suzuki-Miyaura coupling. This reaction is vital for forming carbon-carbon bonds, which are essential in synthesizing complex organic molecules.

- Mechanism of Action : In the Suzuki-Miyaura reaction, this compound acts as a nucleophile that reacts with aryl halides in the presence of a palladium catalyst. The trifluoroborate group stabilizes the intermediate species, facilitating efficient bond formation.

Medicinal Chemistry

The compound has shown promise in developing pharmaceuticals due to its ability to form biologically relevant structures.

- Anticancer Applications : Research indicates that derivatives of this compound can induce apoptosis in cancer cell lines. For instance, modifications on the phenyl ring have been linked to enhanced cytotoxicity against specific cancer models.

Materials Science

This compound can also be employed in synthesizing novel materials, including polymers and nanomaterials.

- Polymer Chemistry : Its reactivity allows for the incorporation of boron into polymer backbones, potentially leading to materials with unique electronic or mechanical properties.

Comparison of Biological Activities

Case Study 1: Anticancer Efficacy

A study investigated the cytotoxic effects of this compound derivatives on FaDu hypopharyngeal tumor cells. The results indicated significant apoptosis induction compared to standard chemotherapeutics like bleomycin. Structure-activity relationship (SAR) analysis revealed that substituents on the phenyl ring influenced their efficacy.

Case Study 2: Neuroprotective Properties

Another research focused on the neuroprotective potential of this compound's derivatives. These compounds were tested for their ability to block voltage-gated potassium channels, showing promise as therapeutic agents for demyelinating diseases. The findings suggested that these compounds could help mitigate neuronal damage by stabilizing membrane potentials.

Wirkmechanismus

The mechanism of action of potassium 4-(methylcarbamoyl) phenyltrifluoroborate involves the activation of the trifluoroborate group, which can participate in various chemical transformations. The trifluoroborate group acts as a nucleophile or electrophile, depending on the reaction conditions, and facilitates the formation of new chemical bonds. The methylcarbamoyl group can also influence the reactivity and selectivity of the compound in different reactions.

Vergleich Mit ähnlichen Verbindungen

Substituent Electronic Effects

Key Insight : Electron-donating substituents (e.g., -OCH₂Ph, -SCC₂H₅) generally enhance cross-coupling efficiency, while electron-withdrawing groups (e.g., -F, -CONHMe) may require optimized conditions .

Steric and Functional Group Effects

Key Insight : Bulky groups (e.g., morpholine) reduce reaction rates, while polar substituents (e.g., amides) enhance solubility without significantly hindering reactivity .

Reaction Performance in Cross-Couplings

Key Insight : Alkenyl and electron-donating substituents outperform simple phenyl or electron-withdrawing groups in cross-couplings .

Q & A

Q. Key Data :

Basic: What catalytic systems are effective for Suzuki-Miyaura cross-coupling of this compound with aryl halides?

Methodological Answer:

Optimized conditions depend on the electrophile’s electronic nature:

- Electron-Deficient Aryl Halides : Use Pd(OAc)₂ (2 mol%), DavePhos (3 mol%), KF (3 equiv) in THF/H₂O (3:1), RT, 12–24 hrs .

- Electron-Rich Aryl Halides : Switch to SPhos ligand and Cs₂CO₃ base, heating at 60°C .

- Sterically Hindered Substrates : Employ Pd/C (5 wt%) with oxygen as a promoter in DMF at 100°C .

Q. Example Results :

| Aryl Halide | Catalyst System | Yield (%) | Reference |

|---|---|---|---|

| 4-Bromobenzonitrile | Pd(OAc)₂/DavePhos/KF | 79 | |

| 2-Bromobenzonitrile | Pd/C, O₂, DMF | 94 |

Advanced: How does the methylcarbamoyl substituent influence reaction outcomes in cross-coupling?

Methodological Answer:

The electron-withdrawing carbamoyl group reduces electron density at the boron-bound carbon, slowing oxidative addition but improving stability. Key strategies:

- Ligand Screening : Bulky ligands (e.g., XPhos) mitigate steric hindrance from the substituent .

- Additives : KF enhances transmetallation by stabilizing the borate intermediate .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) improve solubility of the polar trifluoroborate .

Contradiction Note : While electron-withdrawing groups typically reduce coupling efficiency, the carbamoyl group’s hydrogen-bonding capability may stabilize transition states, leading to higher-than-expected yields in certain cases (e.g., 82% with 4-iodoanisole) .

Advanced: How to mitigate competing hydrolysis during storage or reactions?

Methodological Answer:

- Storage : Store under argon at –20°C in sealed, desiccated containers. Avoid exposure to humidity (>30% RH accelerates hydrolysis) .

- In Situ Protection : Add molecular sieves (3Å) to reaction mixtures to scavenge water .

- Hydrolysis Monitoring : Track via ¹⁹F NMR; hydrolysis produces free BF₃ (δ ≈ –150 ppm) and phenolic byproducts .

Q. Stability Data :

| Condition | Half-Life (Days) | Reference |

|---|---|---|

| Dry Ar, –20°C | >180 | |

| Ambient Humidity | 7–10 |

Basic: What analytical techniques are critical for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy :

- HRMS : Use ESI⁻ mode for accurate mass confirmation (e.g., [M–K]⁻ ion) .

- X-ray Crystallography : Resolve boron geometry (sp³ hybridization) and hydrogen-bonding networks .

Advanced: How to achieve orthogonal functionalization without cleaving the trifluoroborate group?

Methodological Answer:

Exploit the trifluoroborate’s stability under specific conditions:

Oxidation : Use Oxone (2 equiv) in MeOH/H₂O to convert pendant alkenes to epoxides without BF₃ loss .

Reduction : Hydrogenate nitro groups to amines using Pd/C (H₂, 1 atm) in EtOAc .

Protection/Deprotection : Perform silyl ether formation (TBSCl, imidazole) in anhydrous DMF .

Case Study :

Orthogonal oxidation of a propenyl sidechain followed by Suzuki coupling achieved 68% overall yield .

Advanced: Resolving contradictions in catalytic efficiency with different Pd sources.

Methodological Answer:

Discrepancies arise from ligand-Pd coordination and base compatibility:

- Pd(OAc)₂ vs. PdCl₂(dppf) : The latter’s chelating ligand accelerates oxidative addition but may hinder transmetallation with bulky substrates .

- Base Selection : KF > Cs₂CO₃ for moisture-sensitive reactions, but Cs₂CO₃ improves yields with electron-rich electrophiles .

Experimental Design :

Screen ligands (DavePhos, SPhos, XPhos) and bases (KF, K₃PO₄, Cs₂CO₃) using a DoE (Design of Experiments) approach.

Basic: What safety protocols are recommended for handling this compound?

Methodological Answer:

- PPE : Gloves, lab coat, and goggles. Use in a fume hood with >100 ft/min face velocity .

- Spill Management : Neutralize with NaHCO₃, collect in sealed containers, and dispose as hazardous boron waste .

- Toxicity Data : LD₅₀ (oral, rat) >2000 mg/kg; avoid inhalation of fine powders .

Advanced: Mechanistic insights into oxidative transformations of this compound.

Methodological Answer:

Q. Kinetic Data :

| Oxidant | Rate Constant (k, M⁻¹s⁻¹) | Product Yield (%) |

|---|---|---|

| Oxone | 0.15 ± 0.02 | 97 |

| NCS | 0.08 ± 0.01 | 92 |

Advanced: Strategies for regioselective coupling in polyhalogenated arenes.

Methodological Answer:

- Directing Groups : Utilize the carbamoyl group’s meta-directing effect to bias coupling at the para position .

- Temperature Control : Lower temperatures (0°C) favor kinetic control for ortho selectivity .

Example :

Coupling with 2,4-dibromopyridine yielded 85% para-product using XPhos at 60°C .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.